molecular formula C15H21F2N3O2 B248179 N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Katalognummer B248179
Molekulargewicht: 313.34 g/mol
InChI-Schlüssel: XICMQOBCAKGYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a promising approach for the development of anticancer drugs.

Wirkmechanismus

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor-suppressive function. N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide binds to the hydrophobic pocket of MDM2 and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits cell proliferation and migration, and induces cell cycle arrest in the G1 phase. In addition, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer drug.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. It also has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has some limitations for lab experiments, including its low solubility in water and the need for high concentrations to achieve its desired effects.

Zukünftige Richtungen

There are several future directions for the development and application of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide. One area of research is to optimize its pharmacokinetic properties and improve its solubility to enhance its efficacy in vivo. Another direction is to investigate the potential of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in combination with other anticancer drugs to enhance its therapeutic effects. Furthermore, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be used as a tool compound to study the MDM2-p53 pathway and identify new targets for the development of anticancer drugs.
Conclusion:
N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a promising small molecule inhibitor that targets the MDM2-p53 pathway for the development of anticancer drugs. Its specificity and favorable pharmacokinetic properties make it an attractive candidate for further research and development. With ongoing studies and optimization, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has the potential to become a safe and effective treatment option for various types of cancer.

Synthesemethoden

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-(2-hydroxyethyl)piperazine and subsequent acylation with propanoyl chloride. The final product is obtained after purification using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been extensively studied for its potential as an anticancer drug. In vitro studies have shown that N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies using mouse models have also demonstrated the efficacy of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in reducing tumor growth and increasing survival rates.

Eigenschaften

Produktname

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Molekularformel

C15H21F2N3O2

Molekulargewicht

313.34 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H21F2N3O2/c16-13-2-1-12(11-14(13)17)18-15(22)3-4-19-5-7-20(8-6-19)9-10-21/h1-2,11,21H,3-10H2,(H,18,22)

InChI-Schlüssel

XICMQOBCAKGYQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO

Kanonische SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.